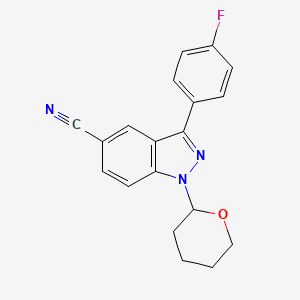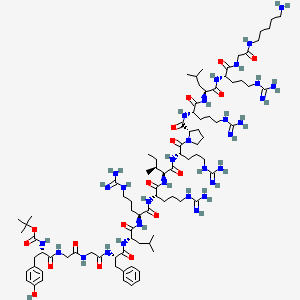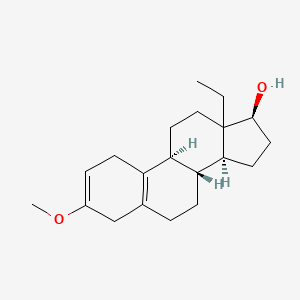
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is a synthetic organic compound belonging to the class of steroids It is characterized by its unique structure, which includes a methoxy group at the third position, an ethyl group at the thirteenth position, and a diene system between the second and fifth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol typically involves multiple steps. One common method starts with the reduction of 1,3,5(10),8-tetraen-17-one using sodium borohydride, which converts it to 3-methoxy-13-ethyl-gona-1,3,5(10),8-tetraen-17-ol. This intermediate is then further reduced with lithium in liquid ammonia to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can alter the diene system or other parts of the molecule.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium in liquid ammonia are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
科学的研究の応用
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: Studies investigate its potential effects on biological systems, including hormone regulation.
Medicine: Research explores its potential therapeutic uses, such as in hormone replacement therapy.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methoxyestra-2,5(10)-dien-17beta-ol: Similar structure but lacks the ethyl group at the thirteenth position.
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol: Similar structure but may have different stereochemistry.
Uniqueness
3-Methoxy-13-ethyl-gona-2,5(10)-diene-17-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
(8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 |
InChIキー |
DKGAZBPXLWEBPI-WYGKVCCSSA-N |
異性体SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC |
正規SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


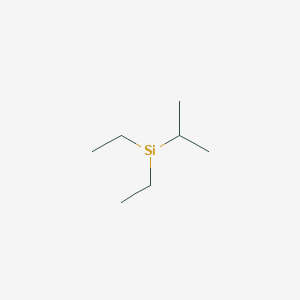



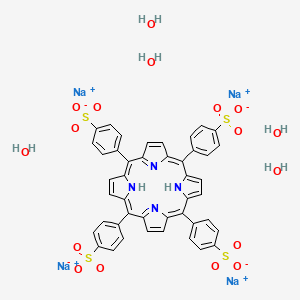
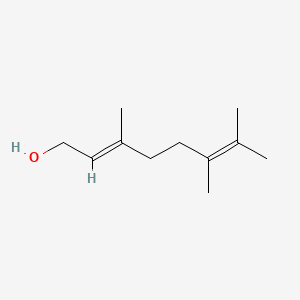
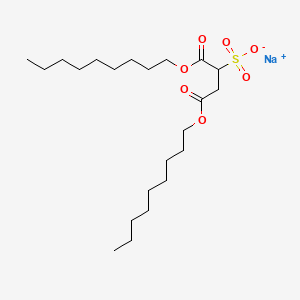

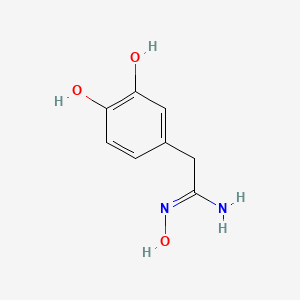
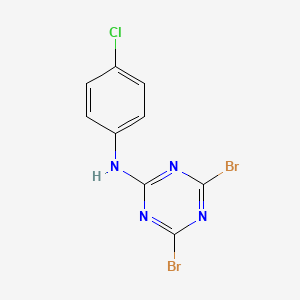

![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
